1H-苯并三唑-5-羰基氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of BTCC involves the chlorination of 1H-Benzotriazole-5-carboxylic acid . This reaction introduces a carbonyl chloride group, resulting in the formation of BTCC. The process typically employs thionyl chloride (SOCl₂) as the chlorinating agent .

Molecular Structure Analysis

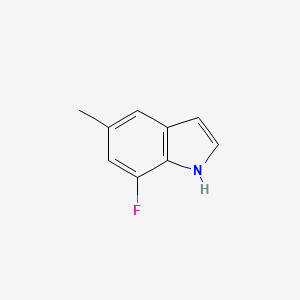

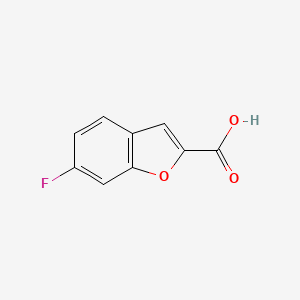

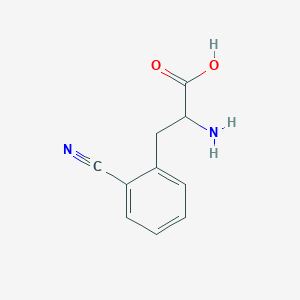

BTCC’s molecular structure consists of a benzotriazole ring with a carbonyl chloride group attached at the 5-position. The compound’s linear formula is C₇H₄ClN₃O . The benzotriazole moiety imparts stability and reactivity to BTCC, making it valuable for various synthetic applications .

Chemical Reactions Analysis

- Protecting Group Chemistry : BTCC serves as a reagent for introducing protecting groups during organic synthesis .

Physical And Chemical Properties Analysis

科学研究应用

Synthetic Utility

Benzotriazole derivatives are widely used in organic synthesis due to their ability to act as versatile intermediates. They can behave as excellent leaving groups, electron-donating or withdrawing groups, anion precursors, and radical precursors .

Preparation of Ethers

One direct application is the preparation of ethers through nucleophilic displacement reactions. This involves the lithiation of benzotriazole derivatives and subsequent reaction with various electrophiles .

Heterocyclic Compound Synthesis

Benzotriazoles are also employed in the synthesis of heterocyclic compounds, which have significant biological value. They serve as building blocks for constructing complex molecular structures .

Physicochemical Property Modification

The incorporation of a benzotriazole moiety into molecular scaffolds can alter the physicochemical properties of the compound, which is useful in material science and drug development .

Microwave-assisted Synthesis

Benzotriazole derivatives are used in microwave-assisted synthesis techniques to expedite chemical reactions and improve yields .

作用机制

Target of Action

Benzotriazole derivatives are known to interact with various molecular targets, conferring unique physicochemical properties .

Mode of Action

1H-Benzotriazole-5-carbonyl chloride, like other benzotriazole derivatives, is characterized by its unique reactivity. The benzotriazole fragment can behave as an excellent leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . These properties allow it to confer unique physicochemical properties to its immediate vicinity on various molecular scaffolds .

Biochemical Pathways

Benzotriazole derivatives have been shown to participate in various reactions, contributing to the synthesis of complex structures .

Pharmacokinetics

The physicochemical properties of benzotriazole derivatives suggest that they may have good stability and reactivity, which could influence their pharmacokinetic profile .

Result of Action

The unique reactivity of benzotriazole derivatives can lead to various outcomes depending on the molecular context .

Action Environment

The action of 1H-Benzotriazole-5-carbonyl chloride, like other benzotriazole derivatives, can be influenced by environmental factors. These compounds are known for their stability under a variety of conditions , suggesting that they may retain their activity in diverse environments.

属性

IUPAC Name |

2H-benzotriazole-5-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O/c8-7(12)4-1-2-5-6(3-4)10-11-9-5/h1-3H,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJVLOOASHNOITA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622549 |

Source

|

| Record name | 2H-Benzotriazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzotriazole-5-carbonyl chloride | |

CAS RN |

46053-85-4 |

Source

|

| Record name | 2H-Benzotriazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-Fluoro-3-(Hydroxymethyl)Phenyl]Boronic Acid](/img/structure/B1321477.png)

![7-Fluorobenzo[b]thiophene](/img/structure/B1321478.png)

![tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate hydrochloride](/img/structure/B1321480.png)

![(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-yl)-methanol](/img/structure/B1321483.png)

![Benzo[d][1,2,3]thiadiazol-5-ylmethanol](/img/structure/B1321484.png)

![6-Methyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one](/img/structure/B1321486.png)